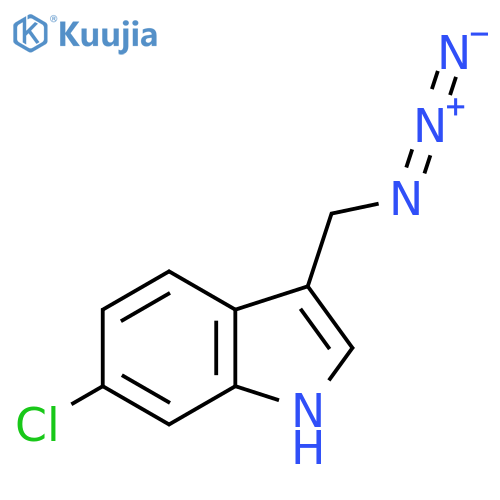

Cas no 2228743-40-4 (3-(azidomethyl)-6-chloro-1H-indole)

3-(azidomethyl)-6-chloro-1H-indole 化学的及び物理的性質

名前と識別子

-

- 3-(azidomethyl)-6-chloro-1H-indole

- EN300-1992251

- 2228743-40-4

-

- インチ: 1S/C9H7ClN4/c10-7-1-2-8-6(5-13-14-11)4-12-9(8)3-7/h1-4,12H,5H2

- InChIKey: OFBWBRDUUKRNJQ-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC2=C(C=1)NC=C2CN=[N+]=[N-]

計算された属性

- せいみつぶんしりょう: 206.0359239g/mol

- どういたいしつりょう: 206.0359239g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 251

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 30.2Ų

3-(azidomethyl)-6-chloro-1H-indole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1992251-0.05g |

3-(azidomethyl)-6-chloro-1H-indole |

2228743-40-4 | 0.05g |

$468.0 | 2023-09-16 | ||

| Enamine | EN300-1992251-0.1g |

3-(azidomethyl)-6-chloro-1H-indole |

2228743-40-4 | 0.1g |

$490.0 | 2023-09-16 | ||

| Enamine | EN300-1992251-2.5g |

3-(azidomethyl)-6-chloro-1H-indole |

2228743-40-4 | 2.5g |

$1089.0 | 2023-09-16 | ||

| Enamine | EN300-1992251-1g |

3-(azidomethyl)-6-chloro-1H-indole |

2228743-40-4 | 1g |

$557.0 | 2023-09-16 | ||

| Enamine | EN300-1992251-10g |

3-(azidomethyl)-6-chloro-1H-indole |

2228743-40-4 | 10g |

$2393.0 | 2023-09-16 | ||

| Enamine | EN300-1992251-10.0g |

3-(azidomethyl)-6-chloro-1H-indole |

2228743-40-4 | 10g |

$4667.0 | 2023-06-03 | ||

| Enamine | EN300-1992251-5g |

3-(azidomethyl)-6-chloro-1H-indole |

2228743-40-4 | 5g |

$1614.0 | 2023-09-16 | ||

| Enamine | EN300-1992251-0.25g |

3-(azidomethyl)-6-chloro-1H-indole |

2228743-40-4 | 0.25g |

$513.0 | 2023-09-16 | ||

| Enamine | EN300-1992251-1.0g |

3-(azidomethyl)-6-chloro-1H-indole |

2228743-40-4 | 1g |

$1086.0 | 2023-06-03 | ||

| Enamine | EN300-1992251-0.5g |

3-(azidomethyl)-6-chloro-1H-indole |

2228743-40-4 | 0.5g |

$535.0 | 2023-09-16 |

3-(azidomethyl)-6-chloro-1H-indole 関連文献

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

9. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

3-(azidomethyl)-6-chloro-1H-indoleに関する追加情報

Introduction to 3-(Azidomethyl)-6-Chloro-1H-Indole (CAS No. 2228743-40-4)

3-(Azidomethyl)-6-chloro-1H-indole, with the CAS number 2228743-40-4, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and chemical biology. This compound is characterized by its unique structural features, which include an azide group and a chloro substituent on the indole ring. These functional groups endow the molecule with a range of chemical and biological properties that make it a valuable tool in various research applications.

The indole scaffold is a fundamental building block in many natural products and pharmaceuticals, known for its diverse biological activities. The introduction of an azide group at the 3-position and a chloro substituent at the 6-position in the indole ring significantly alters the electronic and steric properties of the molecule. The azide group, in particular, is a versatile functional group that can participate in a variety of chemical reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is widely used in click chemistry for bioconjugation and materials science.

Recent studies have highlighted the potential of 3-(azidomethyl)-6-chloro-1H-indole in drug discovery and development. For instance, researchers at the University of California, San Francisco, have explored its use as a scaffold for developing novel inhibitors of protein-protein interactions (PPIs). PPIs are critical for many cellular processes, and their dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. The azide group in 3-(azidomethyl)-6-chloro-1H-indole allows for efficient bioconjugation with targeting ligands or imaging agents, making it an attractive candidate for developing multifunctional therapeutics.

In another study published in the Journal of Medicinal Chemistry, scientists from the Max Planck Institute for Developmental Biology investigated the role of 3-(azidomethyl)-6-chloro-1H-indole in modulating G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play crucial roles in signal transduction and are important targets for drug development. The chloro substituent on the indole ring was found to enhance the binding affinity of the compound to specific GPCRs, suggesting its potential as a lead compound for developing new drugs targeting these receptors.

The synthetic accessibility of 3-(azidomethyl)-6-chloro-1H-indole has also been improved through recent advancements in organic synthesis. A team from Harvard University developed a highly efficient and scalable synthesis route that utilizes palladium-catalyzed cross-coupling reactions to introduce the azide and chloro groups onto the indole scaffold. This synthetic method not only simplifies the preparation of 3-(azidomethyl)-6-chloro-1H-indole but also allows for easy modification of the molecule to generate analogs with different substituents, thereby expanding its utility in drug discovery.

In addition to its applications in medicinal chemistry, 3-(azidomethyl)-6-chloro-1H-indole has shown promise in materials science. Researchers at MIT have utilized this compound as a building block for constructing supramolecular assemblies with tunable properties. The azide group facilitates covalent cross-linking through CuAAC reactions, enabling the formation of robust and functional materials with applications in drug delivery, tissue engineering, and sensing technologies.

The safety profile of 3-(azidomethyl)-6-chloro-1H-indole has also been evaluated. Preliminary toxicological studies indicate that it exhibits low toxicity at therapeutic concentrations, making it suitable for further preclinical and clinical evaluation. However, as with any new chemical entity, thorough safety assessments are essential to ensure its safe use in therapeutic applications.

In conclusion, 3-(azidomethyl)-6-chloro-1H-indole (CAS No. 2228743-40-4) is a versatile compound with significant potential in various research areas. Its unique structural features and synthetic accessibility make it an attractive candidate for developing novel therapeutics and materials. Ongoing research continues to uncover new applications and optimize its properties, further solidifying its importance in the fields of medicinal chemistry and chemical biology.

2228743-40-4 (3-(azidomethyl)-6-chloro-1H-indole) 関連製品

- 222412-75-1(4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-d5-benzenebutanamide)

- 161787-73-1(3-amino-1,1,1-trifluoro-4-methylpentan-2-ol)

- 930769-57-6((3S)-3-amino-3-(4-fluorophenyl)propanoic acid hydrochloride)

- 39243-00-0(7-Bromo-5-(pyridin-2-yl)-1H-benzoe1,4diazepine-2(3H)-thione)

- 26771-95-9(8-iso Prostaglandin F1.β.)

- 2098014-87-8(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1396795-47-3(N-4-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)phenyl-2-phenylbutanamide)

- 1803897-74-6(6-Hydroxy-1H-benzimidazole-5-acetic acid)

- 633285-23-1(2-(E)-2-(4-chlorophenyl)ethenyl-1-2-(4-methylphenoxy)ethyl-1H-1,3-benzodiazole)

- 2097892-12-9(N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide)